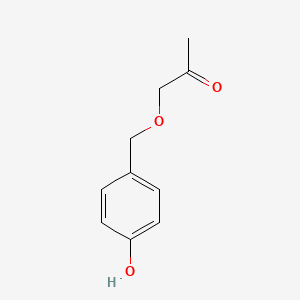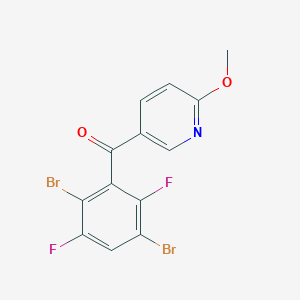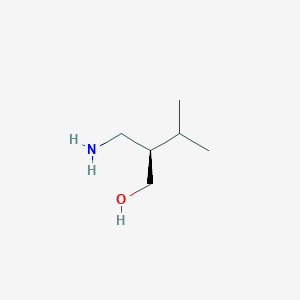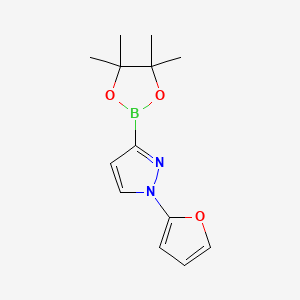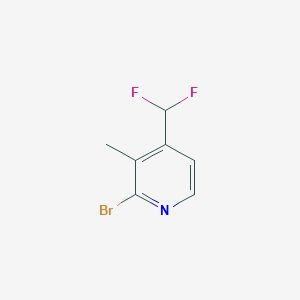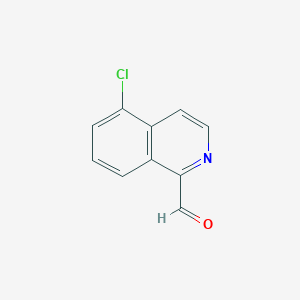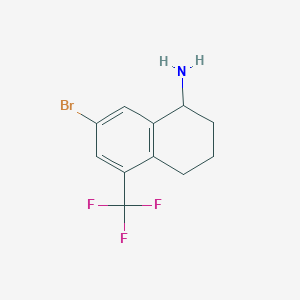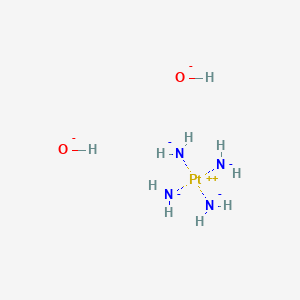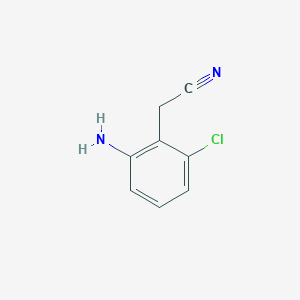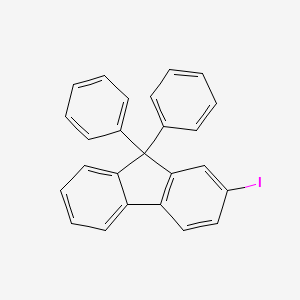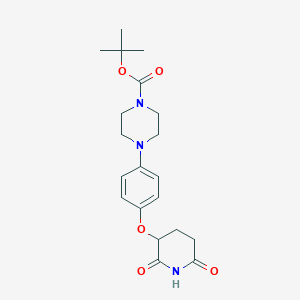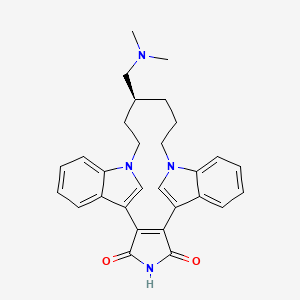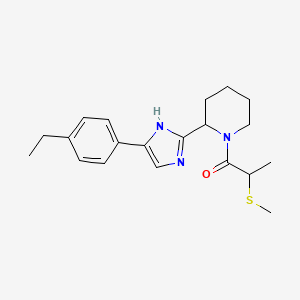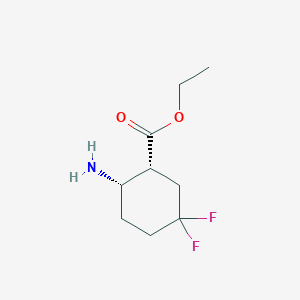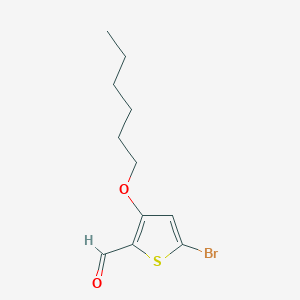
5-Bromo-3-(hexyloxy)thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-(hexyloxy)thiophene-2-carbaldehyde is a thiophene derivative with a bromine atom at the 5-position, a hexyloxy group at the 3-position, and an aldehyde group at the 2-position. Thiophene derivatives are known for their diverse applications in organic synthesis, materials science, and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(hexyloxy)thiophene-2-carbaldehyde typically involves the bromination of thiophene followed by the introduction of the hexyloxy group and the aldehyde group. One common method involves the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting bromothiophene is then subjected to nucleophilic substitution with hexyloxy group using hexyloxy bromide or hexyloxy chloride. Finally, the aldehyde group is introduced through formylation using Vilsmeier-Haack reaction or other formylation reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-(hexyloxy)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts, bases, and appropriate ligands.
Major Products Formed
Oxidation: 5-Bromo-3-(hexyloxy)thiophene-2-carboxylic acid.
Reduction: 5-Bromo-3-(hexyloxy)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Coupling Reactions: Biaryl and other coupled products.
Applications De Recherche Scientifique
5-Bromo-3-(hexyloxy)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
Mécanisme D'action
The mechanism of action of 5-Bromo-3-(hexyloxy)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine and aldehyde groups can form covalent bonds with nucleophilic sites in biomolecules, leading to inhibition or modulation of their activity. The hexyloxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Lacks the hexyloxy group, making it less lipophilic.
5-Bromo-3-methoxythiophene-2-carbaldehyde: Contains a methoxy group instead of a hexyloxy group, affecting its reactivity and solubility.
5-Bromo-3-(ethoxy)thiophene-2-carbaldehyde: Contains an ethoxy group, offering different steric and electronic properties
Uniqueness
5-Bromo-3-(hexyloxy)thiophene-2-carbaldehyde is unique due to the presence of the hexyloxy group, which enhances its lipophilicity and potential interactions with lipid membranes. This property can be advantageous in applications requiring membrane permeability and specific interactions with hydrophobic environments .
Propriétés
Formule moléculaire |
C11H15BrO2S |
|---|---|
Poids moléculaire |
291.21 g/mol |
Nom IUPAC |
5-bromo-3-hexoxythiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H15BrO2S/c1-2-3-4-5-6-14-9-7-11(12)15-10(9)8-13/h7-8H,2-6H2,1H3 |
Clé InChI |
HSMJTBRJDHXMDU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=C(SC(=C1)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


